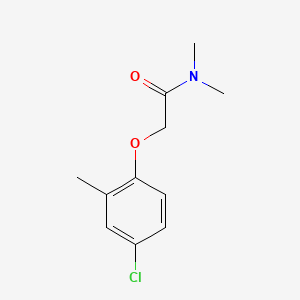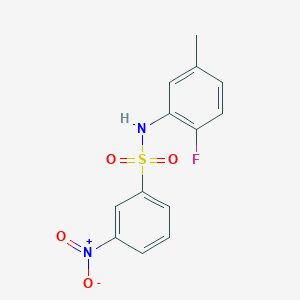![molecular formula C17H23F3N2O5 B4146974 1-Ethyl-4-[2-[3-(trifluoromethyl)phenoxy]ethyl]piperazine;oxalic acid](/img/structure/B4146974.png)
1-Ethyl-4-[2-[3-(trifluoromethyl)phenoxy]ethyl]piperazine;oxalic acid
Overview
Description
1-Ethyl-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine oxalate is a chemical compound known for its unique structure and properties. It contains a piperazine ring substituted with an ethyl group and a 3-(trifluoromethyl)phenoxyethyl group. The presence of the trifluoromethyl group imparts significant chemical stability and biological activity to the compound, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1-Ethyl-4-[2-[3-(trifluoromethyl)phenoxy]ethyl]piperazine;oxalic acid involves several steps:
-
Synthetic Routes and Reaction Conditions
- The initial step involves the preparation of 3-(trifluoromethyl)phenol, which is then reacted with ethylene oxide to form 2-(3-(trifluoromethyl)phenoxy)ethanol.
- This intermediate is then reacted with 1-ethylpiperazine under basic conditions to yield 1-ethyl-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine.
- Finally, the compound is converted to its oxalate salt by reacting with oxalic acid.
-
Industrial Production Methods
- Industrial production typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
1-Ethyl-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine oxalate undergoes various chemical reactions:
-
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the trifluoromethyl group, converting it to a difluoromethyl or monofluoromethyl group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
-
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
-
Major Products
- Oxidation products include N-oxides.
- Reduction products include difluoromethyl and monofluoromethyl derivatives.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
1-Ethyl-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine oxalate has several scientific research applications:
-
Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Studied for its unique reactivity and stability due to the trifluoromethyl group.
-
Biology
- Investigated for its potential as a ligand in receptor binding studies.
- Used in the development of probes for imaging and diagnostic purposes.
-
Medicine
- Explored for its potential therapeutic effects, particularly in neuroprotection and anti-inflammatory applications.
- Studied for its ability to modulate specific molecular targets in disease pathways.
-
Industry
- Utilized in the development of agrochemicals and pharmaceuticals.
- Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-[2-[3-(trifluoromethyl)phenoxy]ethyl]piperazine;oxalic acid involves its interaction with specific molecular targets:
-
Molecular Targets
- The compound can bind to receptors and enzymes, modulating their activity.
- It may interact with ion channels and transporters, affecting cellular signaling pathways.
-
Pathways Involved
- The compound can inhibit inflammatory pathways by reducing the production of pro-inflammatory cytokines.
- It may exert neuroprotective effects by modulating oxidative stress and apoptosis pathways.
Comparison with Similar Compounds
1-Ethyl-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine oxalate can be compared with other similar compounds:
-
Similar Compounds
1-Ethyl-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine: Lacks the oxalate salt form but shares similar structural features.
4-(1,2,2,2-Tetrafluoro-1-trifluoromethyl-ethyl): Contains a trifluoromethyl group but differs in the overall structure.
-
Uniqueness
- The presence of both the piperazine ring and the trifluoromethyl group in 1-Ethyl-4-[2-[3-(trifluoromethyl)phenoxy]ethyl]piperazine;oxalic acid imparts unique chemical and biological properties.
- The oxalate salt form enhances its solubility and stability, making it more suitable for various applications.
Properties
IUPAC Name |
1-ethyl-4-[2-[3-(trifluoromethyl)phenoxy]ethyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N2O.C2H2O4/c1-2-19-6-8-20(9-7-19)10-11-21-14-5-3-4-13(12-14)15(16,17)18;3-1(4)2(5)6/h3-5,12H,2,6-11H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLTWYUDXZIOTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCOC2=CC=CC(=C2)C(F)(F)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-2-[3-(4-ethylpiperazin-1-yl)propoxy]benzaldehyde;hydrochloride](/img/structure/B4146891.png)
![4-[methyl-(4-nitrophenyl)sulfonylamino]-N-[2-(pyrrolidine-1-carbonyl)phenyl]butanamide](/img/structure/B4146898.png)
![N-(4-ethylphenyl)-2-{[(3-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4146910.png)
![3-{[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B4146917.png)
![N-(3-{[(3-nitrophenyl)sulfonyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B4146925.png)
![N-[2-(4-bromophenyl)-2-oxoethyl]-2-chloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzamide](/img/structure/B4146937.png)

![2-chloro-N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4146955.png)


![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4146977.png)
![2-[2-(cyclohexylamino)-2-oxoethoxy]-N-(4-methoxy-2-nitrophenyl)benzamide](/img/structure/B4146981.png)
![N-[3-(dimethylamino)-2-methylpropyl]-3,4,5-triethoxybenzamide](/img/structure/B4146984.png)
![N-[2-(4-fluorophenoxy)ethyl]-1-(phenylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4146985.png)
